molecular formula C21H20N2O6 B10940589 (3aR,7aS)-2-[3-(4-methoxyphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione

(3aR,7aS)-2-[3-(4-methoxyphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B10940589
M. Wt: 396.4 g/mol
InChI Key: HLOZASYAJBVXBG-KDURUIRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,7aS)-2-[3-(4-methoxyphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a hexahydro-1H-isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-2-[3-(4-methoxyphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common approach is to start with the preparation of the hexahydro-1H-isoindole core, followed by the introduction of the 3-(4-methoxyphenoxy)-5-nitrophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-2-[3-(4-methoxyphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to convert nitro groups to amines.

    Substitution: This allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce an amine derivative.

Scientific Research Applications

(3aR,7aS)-2-[3-(4-methoxyphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (3aR,7aS)-2-[3-(4-methoxyphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Properties

Molecular Formula

C21H20N2O6

Molecular Weight

396.4 g/mol

IUPAC Name

(3aR,7aS)-2-[3-(4-methoxyphenoxy)-5-nitrophenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C21H20N2O6/c1-28-15-6-8-16(9-7-15)29-17-11-13(10-14(12-17)23(26)27)22-20(24)18-4-2-3-5-19(18)21(22)25/h6-12,18-19H,2-5H2,1H3/t18-,19+

InChI Key

HLOZASYAJBVXBG-KDURUIRLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N3C(=O)[C@@H]4CCCC[C@@H]4C3=O

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N3C(=O)C4CCCCC4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.